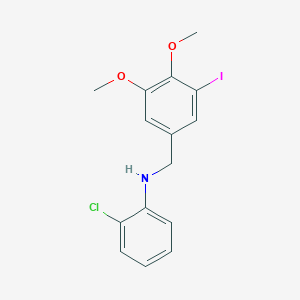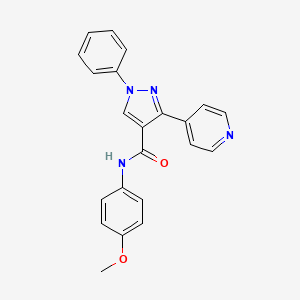![molecular formula C16H16BrNOS B3617790 2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617790.png)
2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide
説明
2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide is a chemical compound commonly known as BPTES. It is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer drug.
作用機序
BPTES works by selectively inhibiting the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, and by inhibiting glutaminase, BPTES can effectively starve cancer cells of this nutrient, leading to their death.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on the metabolism of cancer cells. By inhibiting glutaminase, BPTES can cause a decrease in the levels of glutamate and other metabolites, leading to a decrease in the energy production of cancer cells. This, in turn, can lead to a decrease in the growth and proliferation of cancer cells.
実験室実験の利点と制限
BPTES has several advantages as a research tool. It is a highly selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer and other diseases. However, BPTES also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, BPTES is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of BPTES in combination with other anti-cancer drugs to increase their effectiveness. Finally, there is also interest in studying the potential use of BPTES in other diseases such as neurodegenerative disorders and obesity.
Conclusion:
In conclusion, BPTES is a promising compound with significant potential as an anti-cancer drug. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in cancer and other diseases. However, further research is needed to fully understand the long-term effects of BPTES on human health and to explore its potential use in other diseases.
科学的研究の応用
BPTES has been extensively studied for its potential as an anti-cancer drug. Glutaminase is overexpressed in many types of cancer cells, and BPTES has been shown to selectively inhibit the growth of these cells. In addition to its anti-cancer properties, BPTES has also been studied for its potential in treating other diseases such as neurodegenerative disorders and obesity.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-2-18(14-6-4-3-5-7-14)16(19)12-20-15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQVLBEFMFFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3617716.png)

![2-({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B3617725.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617730.png)
![2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3617732.png)
![methyl {3-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3617748.png)

![2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3617756.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-fluorophenyl)benzamide](/img/structure/B3617758.png)
![1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3617769.png)


![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617792.png)
![methyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3617797.png)